5,6-Dimethylquinoxaline 1-oxide
Description
Properties
CAS No. |
115798-89-5 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.203 |
IUPAC Name |
5,6-dimethyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-10(8(7)2)11-5-6-12(9)13/h3-6H,1-2H3 |
InChI Key |
XENNOLPEVZKQMH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=C[N+](=C2C=C1)[O-])C |
Synonyms |
Quinoxaline, 5,6-dimethyl-, 1-oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Reactivity
The position and type of substituents significantly influence quinoxaline derivatives' reactivity and functional outcomes. Key comparisons include:
- 2,3-Dimethylquinoxaline (unoxidized analog): Methyl groups at positions 2 and 3. Reactivity: Reacts with acetyl chloride to form chloromethyl derivatives (e.g., 4,2-chloromethyl-3-methylquinoxaline) due to methyl group substitution . Oxide derivatives (e.g., 2,3-dimethylquinoxaline 1-oxide) undergo chlorination at methyl groups rather than the heterocyclic ring under similar conditions .
- Quinoxaline 1,4-Dioxide Derivatives: Chlorination reactions with acetyl chloride yield 6-chloro derivatives (e.g., 6-chloroquinoxaline 1-oxide) when substituents occupy C-2 . Oxygen functions at C-3 direct nucleophilic chlorine substitution to C-6, contrasting with methyl-substituted analogs .
- 2,6-Dichloroquinoxaline 1-Oxide (CAS 78104-57-1): Chlorine substituents at positions 2 and 5. Reactivity: Likely less prone to further chlorination due to electron-withdrawing effects of Cl .
5,6-Dimethylquinoxaline 1-Oxide Inference: The methyl groups at positions 5 and 6 may sterically hinder reactions at adjacent positions.
Physicochemical and Pharmacokinetic Properties
*5,6-Dimethoxy-2-methylquinoline (non-quinoxaline; included for contrast) .
Key Observations:
- 2,3-Dimethylquinoxaline exhibits favorable drug-like properties, including high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration due to its small size and lipophilic methyl groups .
- Chlorinated derivatives (e.g., 2,6-dichloro) likely have reduced bioavailability due to increased polarity and molecular weight.
- However, steric effects at positions 5/6 could limit BBB penetration relative to 2,3-dimethyl derivatives.
Q & A
Q. What are the standard synthetic routes for preparing 5,6-dimethylquinoxaline 1-oxide, and how do reaction conditions influence product purity?
The synthesis of this compound typically involves oxidative or condensation reactions. For example, quinoxaline derivatives are often synthesized via cyclization of 1,2-diketones with o-phenylenediamines under acidic or thermal conditions. Acetyl chloride has been used as a reagent to introduce chlorine substituents in related compounds, with reaction time and temperature critically affecting yields and byproduct formation . Key steps include:
- Condensation : Reacting 2-aminoaryl ketones with aldehydes.
- Oxidation : Using oxidizing agents to introduce the 1-oxide functionality.
- Purification : Column chromatography or recrystallization to isolate the target compound.
Methodological optimization (e.g., solvent choice, catalyst loading) is essential to minimize impurities like dichlorinated byproducts .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
Structural validation relies on:
- NMR spectroscopy : Proton and carbon NMR identify methyl group positions (δ ~2.5 ppm for CH₃) and oxide functionality.
- IR spectroscopy : Absorption bands at ~1250–1300 cm⁻¹ confirm the N-oxide group .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 188.1 for C₁₀H₁₀N₂O) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective chlorination of this compound derivatives?
Chlorination in quinoxaline N-oxides occurs via nucleophilic substitution. The oxide group directs chloride attack to electron-deficient positions (e.g., C-6 in this compound). Key factors include:
- Acylation : Acetyl chloride reacts with the N-oxide, generating an electrophilic intermediate.
- Steric effects : Methyl groups at C-5 and C-6 hinder substitution at adjacent positions, favoring reactivity at C-3 or C-7 .
Mechanistic studies using isotopic labeling or computational modeling (e.g., DFT) can further elucidate these pathways.
Q. How does the methyl substitution pattern influence the biological activity of this compound compared to other quinoxaline derivatives?
Methyl groups enhance lipophilicity and modulate electronic effects, impacting bioactivity:
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | High | Significant |
| 2,3-Dimethylquinoxaline | Low | Moderate | Minimal |
| 2,6-Dimethylquinoxaline | Moderate | Low | Low |
The para-methyl arrangement in this compound enhances π-stacking with biological targets, improving anticancer potency .
Q. What experimental strategies address conflicting genotoxicity data for quinoxaline derivatives?
While 2,3-dimethylquinoxaline shows no in vitro genotoxicity, conflicting results for other derivatives require:
- Battery testing : Conduct bacterial reverse mutation (Ames), micronucleus, and comet assays.
- Metabolic activation : Include S9 liver fractions to assess pro-mutagenic potential .
- Dose-response analysis : Establish NOAEL (No Observed Adverse Effect Level) thresholds for risk assessment .
Q. How can computational modeling optimize the design of this compound analogs for targeted drug delivery?
- Docking studies : Simulate interactions with receptors (e.g., kinase ATP-binding sites).
- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability.
- MD simulations : Predict stability in biological membranes .
Methodological Guidelines
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
Q. How should researchers statistically analyze bioactivity data to validate structure-activity relationships (SAR)?
- Multivariate regression : Identify key descriptors (e.g., Hammett σ, steric parameters).
- Cluster analysis : Group compounds by activity profiles.
- p-value correction : Apply Bonferroni or Benjamini-Hochberg methods to mitigate false positives .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported anticancer IC₅₀ values for this compound across studies?
Potential causes include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
